molecular formula C24H29N3O4S B2735838 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362501-02-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2735838
CAS No.: 362501-02-8
M. Wt: 455.57
InChI Key: ZSJWFLPPIKTTPL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic Activity : A study reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, suggesting the potential of structurally similar compounds for cancer treatment (Deady et al., 2003).

  • Anticancer Activity : The preparation of amino- and sulfanyl-derivatives of benzoquinazolinones showed significant anticancer activity, indicating the relevance of these chemical frameworks in developing new therapeutic agents (Nowak et al., 2015).

  • Antioxidant and Antibacterial Activities : Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones exhibited good antibacterial and potent antioxidant activities, underscoring the compound's utility in addressing oxidative stress and microbial infections (Karanth et al., 2019).

Chemical Synthesis and Transformations

  • Quinazoline Derivatives Synthesis : Research on the hydrolytic opening of the quinazoline ring in derivatives points to the chemical versatility of the quinazoline skeleton, which can be exploited in synthesizing novel bioactive molecules (Shemchuk et al., 2010).

  • Thiolato Sulfur Oxidation Effects : A study on the modulation of the pK(a) of metal-bound water through oxidation of thiolato sulfur in Co(III) complexes provides insights into the structural modifications affecting biological molecule interactions, potentially impacting drug design involving metal coordination (Tyler et al., 2003).

  • Antimicrobial and Enzymatic Inhibition : The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated notable antimicrobial activity and moderate α-chymotrypsin enzyme inhibition, highlighting the compound's potential in developing antibacterial and enzyme inhibitor drugs (Siddiqui et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-pentanone to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine, which is then reacted with thiourea to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Starting Materials": [ "2-(3,4-dimethoxyphenyl)ethylamine", "4-pentanone", "thiourea" ], "Reaction": [ "Step 1: 2-(3,4-dimethoxyphenyl)ethylamine is reacted with 4-pentanone in the presence of a base to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine.", "Step 2: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine is reacted with thiourea in the presence of a catalyst to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] }

CAS No.

362501-02-8

Molecular Formula

C24H29N3O4S

Molecular Weight

455.57

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)32)22(28)25-12-11-16-7-10-20(30-2)21(14-16)31-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,32)

InChI Key

ZSJWFLPPIKTTPL-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

solubility

not available

Origin of Product

United States

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